molecular formula C4H12CuO4P2S4 B12807460 Bis(dimethyl dithiophosphato)copper CAS No. 22281-50-1

Bis(dimethyl dithiophosphato)copper

Cat. No.: B12807460
CAS No.: 22281-50-1
M. Wt: 377.9 g/mol
InChI Key: VGLRSDJWIRZUJJ-UHFFFAOYSA-L
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Description

Bis(dimethyl dithiophosphato)copper is a coordination compound where copper is bonded to two dimethyl dithiophosphate ligands. This compound is known for its unique chemical properties and applications in various fields, including catalysis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(dimethyl dithiophosphato)copper typically involves the reaction of copper salts with dimethyl dithiophosphate ligands. One common method is to react copper(II) chloride with sodium dimethyl dithiophosphate in an aqueous solution. The reaction can be represented as follows:

CuCl2+2Na(S2P(OCH3)2)Cu(S2P(OCH3)2)2+2NaCl\text{CuCl}_2 + 2 \text{Na}(S_2P(OCH_3)_2) \rightarrow \text{Cu}(S_2P(OCH_3)_2)_2 + 2 \text{NaCl} CuCl2​+2Na(S2​P(OCH3​)2​)→Cu(S2​P(OCH3​)2​)2​+2NaCl

The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with consistent quality. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(dimethyl dithiophosphato)copper undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper(III) complexes.

    Reduction: It can be reduced to copper(I) complexes.

    Substitution: The dimethyl dithiophosphate ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are employed.

    Substitution: Ligand exchange reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Copper(III) complexes with modified ligand structures.

    Reduction: Copper(I) complexes with retained or modified ligands.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Chemistry

In chemistry, bis(dimethyl dithiophosphato)copper is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its ability to stabilize different oxidation states of copper makes it valuable in redox chemistry.

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interaction with biological molecules and its ability to generate reactive oxygen species are areas of active research.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biomolecules and modulate biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the production of advanced materials, such as conductive polymers and nanomaterials. Its role as a catalyst in chemical manufacturing processes is also significant.

Mechanism of Action

The mechanism by which bis(dimethyl dithiophosphato)copper exerts its effects involves the coordination of the copper center with the dithiophosphate ligands. This coordination stabilizes the copper in different oxidation states, allowing it to participate in redox reactions. The compound can interact with molecular targets, such as enzymes and DNA, through coordination and redox mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Bis(diethyl dithiophosphato)copper
  • Bis(diphenyl dithiophosphato)copper
  • Bis(dimethyl dithiocarbamato)copper

Uniqueness

Bis(dimethyl dithiophosphato)copper is unique due to its specific ligand structure, which imparts distinct chemical properties. Compared to other dithiophosphato and dithiocarbamato complexes, it exhibits different reactivity patterns and stability profiles. Its ability to stabilize copper in multiple oxidation states and its versatility in catalysis and materials science applications set it apart from similar compounds.

Properties

CAS No.

22281-50-1

Molecular Formula

C4H12CuO4P2S4

Molecular Weight

377.9 g/mol

IUPAC Name

copper;dimethoxy-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/2C2H7O2PS2.Cu/c2*1-3-5(6,7)4-2;/h2*1-2H3,(H,6,7);/q;;+2/p-2

InChI Key

VGLRSDJWIRZUJJ-UHFFFAOYSA-L

Canonical SMILES

COP(=S)(OC)[S-].COP(=S)(OC)[S-].[Cu+2]

Origin of Product

United States

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